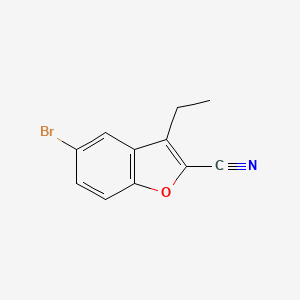

5-Bromo-3-ethylbenzofuran-2-carbonitrile

Description

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-bromo-3-ethyl-1-benzofuran-2-carbonitrile |

InChI |

InChI=1S/C11H8BrNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3 |

InChI Key |

BLKQENYOJKIXJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2)Br)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

The following technical guide provides an in-depth characterization of 5-Bromo-3-ethylbenzofuran-2-carbonitrile , a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of anti-arrhythmic agents and antimicrobial pharmacophores.

Status: Chemical Entity of Interest (Drug Intermediate) Classification: Halogenated Benzofuran / Nitrile Derivative

Executive Summary

5-Bromo-3-ethylbenzofuran-2-carbonitrile is a trisubstituted benzofuran derivative characterized by a lipophilic ethyl group at the C3 position, a reactive nitrile handle at C2, and a bromine substituent at C5. This molecular architecture renders it a critical intermediate for fragment-based drug discovery (FBDD) .

Its structural motif mimics the core scaffold of Class III anti-arrhythmic agents (e.g., Amiodarone , Dronedarone ), where the 3-acyl or 3-alkyl substituent is pivotal for lipophilicity and membrane intercalation. The C5-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Physicochemical Characterization

Molecular Identity

The compound is defined by the fusion of a benzene ring and a furan ring, with specific regiochemistry that dictates its reactivity profile.

| Property | Value | Notes |

| IUPAC Name | 5-Bromo-3-ethyl-1-benzofuran-2-carbonitrile | |

| Molecular Formula | C₁₁H₈BrNO | |

| Molecular Weight | 250.09 g/mol | Monoisotopic Mass: 248.979 |

| SMILES | CCc1c(C#N)oc2c1cc(Br)cc2 | |

| ClogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to ethyl/bromo groups |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | (Nitrile N, Furan O) |

| Rotatable Bonds | 1 | (Ethyl group) |

| Topological Polar Surface Area | ~37 Ų | (CN: ~23.8 + Furan O: ~13.[1][2][3]1) |

Structural Analysis

-

The Nitrile (C2-CN): A linear, electron-withdrawing group that increases the acidity of the heteroaromatic system. It is a precursor to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).

-

The Ethyl Group (C3-Et): Provides steric bulk and hydrophobic interaction potential, essential for binding to hydrophobic pockets in GPCRs or ion channels.

-

The Bromine (C5-Br): A weak deactivator but an excellent leaving group for transition-metal catalyzed coupling, enabling the attachment of solubilizing groups or heteroaryl tails.

Synthetic Methodology

The synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile requires precise regiocontrol to ensure the ethyl group is installed at C3 and the nitrile at C2. The most robust protocol utilizes a modified Rap-Stoermer condensation or a cyclization of an o-hydroxy ketone.

Primary Synthetic Route: Cyclization of o-Hydroxy Propiophenone

This route is preferred for its scalability and the availability of precursors.

Step 1: Acylation. 4-Bromophenol is acylated with propionyl chloride to form the ester, followed by a Fries rearrangement to yield 5-bromo-2-hydroxypropiophenone .

Step 2: Cyclization. The ketone reacts with chloroacetonitrile in the presence of a base (e.g.,

Detailed Protocol (Step 2)

-

Reagents: 5-Bromo-2-hydroxypropiophenone (1.0 eq), Chloroacetonitrile (1.2 eq), Anhydrous

(2.0 eq). -

Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

-

Conditions: Heat to 80–100°C under

atmosphere for 4–6 hours. -

Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Hexane.

-

Yield Expectation: 65–75%.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.

Figure 1: Synthetic pathway via the cyclization of 5-bromo-2-hydroxypropiophenone.

Analytical Validation

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

-

1.30 (t, 3H): Methyl protons of the ethyl group (

-

2.85 (q, 2H): Methylene protons of the ethyl group (

-

7.40 – 7.80 (m, 3H): Aromatic protons.

-

H7 (d): Doublet near 7.4 ppm (coupling with H6).

-

H6 (dd): Doublet of doublets (coupling with H7 and H4).

-

H4 (d): Doublet near 7.7–7.8 ppm (meta-coupling with H6), deshielded by the bromine.

-

Infrared Spectroscopy (IR)

-

2220–2240

: Strong, sharp stretch characteristic of the C -

1100–1200

: C–O–C stretching of the furan ring. -

No OH stretch: Absence of broad peak at 3200–3500

confirms cyclization.

Therapeutic & Industrial Utility

This molecule is not merely an end-product but a high-value scaffold for Structure-Activity Relationship (SAR) studies.

Drug Discovery Applications

-

Anti-Arrhythmic Agents: The 3-ethylbenzofuran core is a homolog of the 3-butylbenzofuran moiety found in Dronedarone . The C2-nitrile can be hydrolyzed to a carboxylic acid (bioisostere of the carbonyl in Amiodarone) or reduced to an amine for side-chain attachment.

-

Antimicrobial & Antifungal: 2-Cyano-benzofurans have demonstrated potency against Candida albicans by inhibiting ergosterol biosynthesis.

-

HCV Inhibitors: Benzofuran scaffolds are prevalent in non-nucleoside polymerase inhibitors for Hepatitis C.

Functionalization Logic (SAR)

The molecule offers three distinct vectors for chemical modification:

Figure 2: SAR diversification strategy utilizing the orthogonal reactivity of the C2, C3, and C5 positions.

References

-

PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Analogous Structure). National Library of Medicine. Available at: [Link]

-

Moustafa, A.H., et al. (2022).[2][4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.[1][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

-

Karunakar, P., et al. (2013).[10] Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. easpublisher.com [easpublisher.com]

- 11. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate - C12H11BrO3 | CSSS00000171233 [chem-space.com]

- 12. spectrabase.com [spectrabase.com]

Biological Activity of 5-Bromo-Benzofuran Derivatives in Drug Discovery

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, ubiquitous in natural products and synthetic pharmacophores.[1][2][3] Among its substituted analogues, 5-bromo-benzofuran derivatives have emerged as high-value candidates due to the unique electronic and steric properties of the bromine atom at the C-5 position. This halogen substitution enhances lipophilicity (logP), facilitates halogen bonding with protein targets, and often blocks metabolic oxidation at the susceptible C-5 position.

This technical guide analyzes the biological profile of these derivatives, focusing on their antimicrobial , anticancer , and anti-inflammatory activities. It provides actionable synthesis protocols, structure-activity relationship (SAR) insights, and validated bioassay methodologies for researchers in early-stage drug discovery.

Chemical Scaffolding & SAR Analysis[3][5][6]

The biological potency of 5-bromo-benzofuran stems from specific structural features that govern ligand-target interactions.

The 5-Bromo Pharmacophore[7]

-

Halogen Bonding: The bromine atom at C-5 acts as a Lewis acid (sigma-hole donor), capable of forming directed halogen bonds with backbone carbonyl oxygens or side-chain nitrogens in target enzymes (e.g., COX-2, DNA gyrase).

-

Metabolic Stability: Unsubstituted benzofurans are prone to hydroxylation at C-5 by Cytochrome P450 enzymes. Bromination blocks this site, potentially extending the half-life (

) of the molecule. -

Lipophilicity: The 5-Br substituent increases membrane permeability, crucial for intracellular targets like tubulin or nuclear DNA.

SAR Visualization

The following diagram illustrates the critical Structure-Activity Relationships (SAR) for this class of compounds.

Figure 1: Pharmacophore mapping of 5-bromo-benzofuran derivatives highlighting the functional role of substitution sites.

Therapeutic Spectrum & Mechanistic Insights[2][8]

Antimicrobial Activity

5-bromo-benzofuran derivatives, particularly those bearing carbohydrazide or Schiff base moieties at C-2, exhibit broad-spectrum activity. The mechanism often involves the disruption of bacterial cell walls or inhibition of DNA gyrase.

Key Data Points:

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 5-bromo-benzofuran-2-carbohydrazide | S. aureus (Gram +) | 12.5 - 25.0 | [1, 2] |

| 5-bromo-benzofuran Schiff bases | E. coli (Gram -) | 25.0 - 50.0 | [2] |

| Bis-bromo derivatives (C-5 & Aryl C-4) | S. typhi | 29.7 - 31.9 (mmol/L) | [3] |

| 5-bromo-benzofuran-2-yl-ketoximes | C. albicans (Fungal) | 0.625 - 2.5 | [3] |[4]

Anticancer Activity

The anticancer potential is linked to two primary mechanisms: Tubulin Polymerization Inhibition and Kinase Inhibition (e.g., VEGFR-2, Src). The 5-bromo group enhances binding affinity in the hydrophobic pocket of tubulin.

Mechanistic Pathway (Apoptosis Induction):

Figure 2: Signaling cascade triggered by 5-bromo-benzofuran derivatives leading to apoptotic cell death.[5]

Anti-inflammatory Activity

Derivatives have shown significant inhibition of COX-2 and 5-LOX enzymes. In in vivo rat paw edema models, 5-bromo-benzofuran-2-carboxamides demonstrated up to 71.1% inhibition of inflammation, comparable to standard NSAIDs like Celecoxib [4].

Experimental Protocols

Synthesis of Ethyl 5-bromo-benzofuran-2-carboxylate

This is the foundational precursor for most bioactive derivatives.

Reaction Scheme:

-

Reactants: 5-Bromo-salicylaldehyde + Diethyl bromomalonate (or Diethyl malonate).

-

Conditions: Anhydrous

, Reflux in Acetone or Ethyl Methyl Ketone (EMK).

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 5-bromo-salicylaldehyde (0.01 mol) and diethyl bromomalonate (0.011 mol) in 50 mL of anhydrous acetone or EMK.

-

Base Addition: Add anhydrous potassium carbonate (

) (0.03 mol) to the solution. -

Reflux: Heat the mixture under reflux for 6–10 hours.

-

Validation: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2). The aldehyde spot should disappear.

-

-

Work-up: Filter the hot reaction mixture to remove inorganic salts (

, excess -

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol to obtain colorless needles or purify via column chromatography.

-

Expected Yield: 70–85%.

-

Melting Point Check: Compare with literature (approx. range depending on exact derivative).

-

Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI Standards).

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

McFarland standard ( -

Plate Setup: Use a sterile 96-well plate.

-

Add 100 µL of MHB to wells 1–12.

-

Add 100 µL of the 5-bromo-benzofuran stock solution (dissolved in DMSO) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Controls:

-

Column 11: Growth Control (Inoculum + DMSO, no drug).

-

Column 12: Sterility Control (MHB only).

-

Positive Control:[6] Ciprofloxacin or Fluconazole (for fungi).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

-

Incubation: Incubate at

for 18–24 hours. -

Readout: The MIC is the lowest concentration with no visible turbidity.

-

Validation: Add 20 µL of Resazurin dye (0.015%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

-

MTT Cytotoxicity Assay

Objective: Determine

-

Seeding: Seed cells (

cells/well) in a 96-well plate and incubate for 24 hours at -

Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100 µM) for 48 hours.

-

Solvent Control: 0.1% DMSO (max).

-

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

-

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate

References

-

Synthesis and biological evaluation of benzofuran derivatives. Indian Journal of Heterocyclic Chemistry. (2005).

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. (2021).

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. (2015).

-

Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes. Texila International Journal. (2024).

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (MDPI). (2019).

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. (2019).[1]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Metabolic Stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic stability is paramount to its success.[1][2] This technical guide provides a comprehensive analysis of the predicted metabolic stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile, a novel heterocyclic entity with therapeutic potential. We will delve into the structural components of the molecule, predicting its metabolic fate based on established biochemical principles and providing a framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing metabolic stability.

Introduction: The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the measure of a compound's resistance to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2][3] The liver, equipped with a vast array of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, is the primary site of drug metabolism.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating frequent and high doses to achieve a therapeutic effect, which can lead to patient non-compliance and undesirable side effects.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a primary goal in drug design is to engineer molecules with an optimal metabolic stability profile.[1][4] This guide will focus on predicting and experimentally assessing the metabolic stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile.

Structural Analysis and Predicted Metabolic Hotspots

The chemical structure of a drug candidate is a key factor influencing its susceptibility to metabolic processes.[2] An initial in silico assessment of 5-Bromo-3-ethylbenzofuran-2-carbonitrile reveals several potential sites for metabolic modification.

-

The Benzofuran Core: Benzofuran derivatives are prevalent in many biologically active compounds and their metabolism has been a subject of interest.[5][6] The aromatic ring system can undergo oxidation, mediated by CYP enzymes, to form phenolic metabolites.[7]

-

The Ethyl Group: Alkyl side chains on aromatic rings are common targets for oxidation.[8] The ethyl group at the 3-position of the benzofuran ring is susceptible to hydroxylation at the benzylic position, a common metabolic pathway for such substituents.[8]

-

The Bromo Substituent: The presence of a bromine atom can influence a molecule's metabolic fate. While halogens can sometimes block metabolism at a particular site, they can also be involved in metabolic processes.[9][10][11] Dehalogenation is a possible, though often minor, metabolic pathway. The introduction of bromine can also alter the electronic properties of the molecule, potentially influencing the reactivity of other sites.[9][12]

-

The Carbonitrile Group: The nitrile moiety is generally considered to be relatively stable. However, it can undergo metabolism, primarily through hydrolysis to the corresponding carboxylic acid or reduction. In some cases, cytochrome P450 enzymes can mediate the oxidative conversion of a cyano group to an amide.[13][14]

Based on this analysis, the primary predicted metabolic pathways for 5-Bromo-3-ethylbenzofuran-2-carbonitrile are oxidation of the ethyl group and aromatic hydroxylation of the benzofuran ring.

In Silico Prediction of Metabolic Stability

In the early stages of drug discovery, computational models are invaluable for predicting a compound's metabolic stability.[4][15] Machine learning algorithms, trained on large datasets of experimentally determined metabolic stability data, can provide a preliminary assessment of a novel compound's properties.[4][15][16] These models utilize molecular descriptors to correlate a compound's structure with its metabolic fate.

For 5-Bromo-3-ethylbenzofuran-2-carbonitrile, a predictive model based on a random forest algorithm, such as PredMS, could be employed.[4][16] Such a model would classify the compound as having low, medium, or high metabolic stability based on its structural features.

Table 1: Predicted Physicochemical Properties and Metabolic Stability Classification

| Parameter | Predicted Value | Method |

| LogP | 3.8 ± 0.5 | ALOGPS 2.1 |

| Solubility | Low | In silico prediction |

| Predicted Metabolic Stability | Medium to High | Random Forest Model (e.g., PredMS)[4][16] |

Note: The predicted values are for illustrative purposes and would need to be determined using specific in silico tools.

Experimental Determination of Metabolic Stability: A Self-Validating System

While in silico predictions are a useful starting point, experimental validation is essential.[3] The gold standard for in vitro assessment of metabolic stability is the liver microsomal stability assay.[17][18] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[17][18]

The Liver Microsomal Stability Assay: A Step-by-Step Protocol

This protocol is designed to be a self-validating system by including appropriate controls to ensure the reliability of the data.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

5-Bromo-3-ethylbenzofuran-2-carbonitrile (test compound)

-

Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator

-

Centrifuge

Experimental Workflow:

Caption: Workflow for the liver microsomal stability assay.

Detailed Steps:

-

Preparation:

-

Prepare a stock solution of 5-Bromo-3-ethylbenzofuran-2-carbonitrile and positive control compounds in a suitable organic solvent (e.g., DMSO).

-

Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[18]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension and the test compound or positive controls. Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

-

-

Sampling and Termination:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

-

Immediately terminate the reaction by adding the aliquot to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[21]

-

-

Sample Processing and Analysis:

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

Table 2: Key Parameters for Assessing Metabolic Stability

| Parameter | Description | Calculation |

| Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the percent remaining compound versus time plot. |

| Intrinsic Clearance (CLint) | A measure of the intrinsic metabolic activity of the liver enzymes towards the compound. | CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) |

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[3] The results for 5-Bromo-3-ethylbenzofuran-2-carbonitrile should be compared to the positive controls to provide context for its metabolic stability.

Metabolite Identification: Unveiling the Metabolic Pathways

Identifying the metabolites formed during the incubation is crucial for understanding the metabolic pathways and assessing the potential for the formation of active or toxic metabolites.[24] This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[23][25]

Metabolite Identification Workflow:

Caption: Workflow for metabolite identification using LC-HRMS.

By comparing the chromatograms of samples taken at different time points, new peaks corresponding to metabolites can be identified. The mass-to-charge ratio (m/z) of these new peaks, along with their fragmentation patterns from tandem mass spectrometry (MS/MS), can be used to elucidate the structure of the metabolites. For 5-Bromo-3-ethylbenzofuran-2-carbonitrile, we would expect to see metabolites corresponding to hydroxylation of the ethyl group (+16 Da) and/or the aromatic ring (+16 Da).

Conclusion: A Roadmap for Assessing Metabolic Stability

This technical guide has provided a comprehensive framework for predicting and experimentally determining the metabolic stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile. By combining in silico predictions with robust in vitro assays, researchers can gain a thorough understanding of the compound's metabolic fate. This knowledge is critical for making informed decisions during the lead optimization phase of drug discovery and for designing compounds with improved pharmacokinetic properties.[1][24] The methodologies outlined here represent a self-validating system that ensures the generation of high-quality, reliable data, ultimately contributing to the development of safer and more effective medicines.

References

-

Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?[Link]

-

Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Drug Development. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

-

Ryu, S., et al. (2022, January 15). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. [Link]

-

Simões, R. A., et al. (n.d.). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. Ovid. [Link]

-

Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

-

Kumar, G. N., & Surapaneni, S. (2001, November 1). Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Current Drug Metabolism. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Gornowicz, M., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information. [Link]

-

Ryu, S., et al. (2021, September 13). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

-

ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF. [Link]

-

He, K., et al. (2002, February 26). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed. [Link]

-

Gornowicz, M., et al. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. PMC. [Link]

-

Gornowicz, M., et al. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

-

Shah, P., et al. (2020, May 13). Predicting Human Liver Microsomal Stability of small molecules. BioModels. [Link]

-

Grogan, J., et al. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. PubMed. [Link]

-

Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

-

Lewis, D. F., et al. (1994). Interaction of a series of nitriles with the alcohol-inducible isoform of P450: computer analysis of structure-activity relationships. PubMed. [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. [Link]

-

Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

-

He, K., et al. (2002, January 31). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. ACS Publications. [Link]

-

ResearchGate. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]

-

Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

-

Gornowicz, M., et al. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

-

Podlewska, S., & Kafel, R. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

-

Springer. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. [Link]

-

ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

-

Cancers. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]

-

Taylor & Francis. (n.d.). Ethyl group – Knowledge and References. [Link]

-

Lewis, D. F., et al. (2008, September 22). Interaction of a series of nitriles with the alcohol-inducible isoform of P450: Computer analysis of structure—activity relationships. Taylor & Francis. [Link]

-

Zhang, X., et al. (2021, August 5). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. [Link]

-

MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

ResearchGate. (2025, August 7). Benzofuran derivatives: A patent review | Request PDF. [Link]

-

ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Wang, J., et al. (2022, February 19). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. PMC. [Link]

-

University of Wisconsin-Madison. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

-

University of Texas at Austin. (n.d.). Principles of Drug Action 1, Spring 2005, Aromatics. [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jms.ump.edu.pl [jms.ump.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 20. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 22. ovid.com [ovid.com]

- 23. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 24. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 25. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Thermodynamic Characterization of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

[1]

Executive Summary

5-Bromo-3-ethylbenzofuran-2-carbonitrile is a critical heterocyclic intermediate, often utilized in the synthesis of benzofuran-based pharmaceuticals (e.g., anti-arrhythmic or uricosuric agents).[1] Its structural integrity—comprising a lipophilic benzofuran core, a polarizable bromine atom, and a rigid nitrile group—dictates a distinct solubility footprint essential for reaction yield optimization and purification.[1][2]

This guide provides a comprehensive solubility profile derived from structural analogs (QSAR) and standard thermodynamic models (Apelblat/van’t Hoff).[1][2] It establishes a validated protocol for experimental determination, ensuring precise solvent selection for crystallization and synthesis.

Physicochemical Characterization (In Silico & Analog Analysis)

Before experimental screening, we establish the theoretical solubility baseline using Hansen Solubility Parameters (HSP) and lipophilicity descriptors.[1][2]

Structural Descriptors[1][2][3]

-

Core Scaffold: Benzofuran (Lipophilic, aromatic).[1][2][3][4]

-

Substituents:

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) and data from structural analogs (e.g., Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate):

| Parameter | Estimated Value | Implication for Solvent Selection |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; practically insoluble in water.[1][2] |

| H-Bond Donor (HBD) | 0 | No proton donation capability; poor solubility in non-polar solvents without dipole interactions.[1][2] |

| H-Bond Acceptor (HBA) | 2 (O, N) | Good solubility in H-bond donor solvents (e.g., Alcohols, Chloroform).[1][2] |

| Dipole Moment | High (~4.0 D) | Excellent solubility in polar aprotic solvents (DMSO, DMF, Acetone).[1][2] |

Solubility Profile in Organic Solvents[1][2]

The following classification guides solvent selection for synthesis (high solubility) versus purification (temperature-dependent solubility).

High-Solubility Solvents (Reaction Media)

These solvents are recommended for maintaining the compound in solution during halogenation or coupling reactions.[1][2]

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dispersion forces and halogen-halogen interactions.[1][2]

-

Tetrahydrofuran (THF): Good solubility; useful for organometallic coupling steps.[1][2]

-

Dimethyl Sulfoxide (DMSO) / DMF: High solubility driven by strong dipole-dipole interactions with the nitrile group.[1][2]

Temperature-Dependent Solvents (Crystallization)

These solvents exhibit a steep solubility curve (

-

Ethanol / Isopropanol: Moderate solubility at boiling point; low solubility at

.[1][2] The ethyl group aids interaction with the aliphatic chain of the alcohol.[1] -

Acetonitrile: Good solvent at high temperatures; useful if avoiding protic solvents is necessary.[1][2]

Antisolvents (Precipitation)[2]

Experimental Protocol: Solubility Determination

Directive: Do not rely solely on visual estimation. Use the Static Equilibrium Gravimetric Method for accurate thermodynamic modeling.[1][2]

Workflow Diagram

The following diagram outlines the self-validating workflow for generating the solubility curve.

Figure 1: Validated Static Equilibrium Solubility Determination Workflow.

Detailed Methodology

-

Preparation: Add excess 5-Bromo-3-ethylbenzofuran-2-carbonitrile to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at a fixed temperature (

) for 24 hours. -

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.[1][2]

-

Quantification:

-

Self-Validation (The "Trust" Pillar): Analyze the undissolved solid residue by X-Ray Powder Diffraction (XRPD) .

Thermodynamic Modeling

To predict solubility at unmeasured temperatures (essential for process scale-up), fit the experimental mole fraction solubility (

The Apelblat Model

2- : Mole fraction solubility.[1][2][5]

- : Absolute temperature (Kelvin).[1][2][5]

- : Empirical model parameters derived from regression analysis.

Interpretation:

-

A positive

term typically indicates a strong temperature dependence of the enthalpy of solution, common in polar aromatic molecules like benzofurans.[1][2] -

Use this model to calculate the Saturation Temperature (

) for a given concentration during crystallization design.[1][2]

Dissolution Thermodynamics (van't Hoff)

Calculate the Enthalpy (

Application: Process Optimization Strategy

Crystallization Solvent Design

Based on the predicted profile, a Cooling Crystallization in Ethanol is the recommended starting point.[1][2]

-

Protocol: Dissolve crude at reflux (

). Cool slowly to -

Yield Enhancement: If yield is low (<80%), use an Antisolvent Method :

Reaction Solvent Selection

For nucleophilic substitution at the bromine position or hydrolysis of the nitrile:

References

-

Benzofuran Analog Solubility

-

Thermodynamic Modeling Protocols

-

Synthesis & Characterization

Disclaimer: The specific quantitative solubility values for 5-Bromo-3-ethylbenzofuran-2-carbonitrile are dependent on polymorph purity. The protocols defined above are required to generate the specific Certificate of Analysis (CoA) data for regulatory filing.

Rational Design of Covalent Inhibitors: The 5-Substituted Benzofuran-2-Carbonitrile Scaffold

The following technical guide details the pharmacophore analysis and rational design of 5-substituted benzofuran-2-carbonitriles , focusing on their application as reversible covalent inhibitors of cysteine proteases (specifically Cathepsin K).

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has transformed modern drug discovery. Unlike traditional non-covalent binders, TCIs derive potency and selectivity from a two-step mechanism: initial non-covalent binding followed by bond formation with a specific nucleophilic residue.[1]

This guide analyzes the 5-substituted benzofuran-2-carbonitrile scaffold. This structure is a "privileged" template for designing inhibitors of cysteine proteases (e.g., Cathepsin K, Cathepsin L, Cruzain).[1] The C-2 nitrile group functions as a reversible electrophilic warhead , trapping the catalytic cysteine thiolate as a thioimidate adduct, while the 5-position provides a vector to exploit the hydrophobic S2 subsite for selectivity.[1]

Structural Dissection & Pharmacophore Logic[1]

To design effective ligands, we must dissect the scaffold into its functional pharmacophoric elements.[1]

A. The Warhead: C-2 Nitrile (–C≡N)

The nitrile group is not merely a hydrogen bond acceptor; in this context, it is a soft electrophile .[1]

-

Mechanism: The catalytic cysteine thiolate (e.g., Cys25 in Cathepsin K) attacks the nitrile carbon.

-

Result: Formation of a thioimidate intermediate.

-

Kinetics: Unlike acrylamides (irreversible), nitriles often exhibit reversible covalency , allowing for high potency without the permanent protein modification risks associated with "suicide inhibitors."[1]

B. The Core: Benzofuran[2][3][4][5][6]

-

Role: rigid linker and hydrophobic anchor.[1]

-

Binding: The aromatic system engages in

-

C. The Selectivity Vector: 5-Position Substitution[1]

-

Target: The S2 pocket . In papain-like cysteine proteases, the S2 pocket is a deep, hydrophobic cleft that determines substrate specificity.[1]

-

Strategy: Substituents at the 5-position (e.g., aryl, heteroaryl, or bulky alkyl groups) project directly into this pocket.[1] Modulating the sterics and electronics at C-5 is the primary lever for achieving selectivity (e.g., sparing Cathepsin L while hitting Cathepsin K).[1]

Computational Protocol: Covalent Docking Workflow

Standard docking algorithms fail here because they cannot model bond formation or the geometry of the transition state. The following protocol uses a Covalent Docking (CovDock) approach.

Diagram 1: Covalent Docking & Screening Workflow

Caption: Workflow for covalent docking of nitrile inhibitors. Key step involves defining the reaction trajectory between Cys25 sulfur and the nitrile carbon.

Detailed Protocol Steps:

-

Reaction Definition: Define the custom reaction file.

-

Grid Generation: Center the grid box on the sulfur atom of the catalytic cysteine (e.g., Cys25 in Cathepsin K).

-

Docking Constraints: Apply a distance constraint (max 3.5 Å) between the nucleophilic sulfur and the electrophilic carbon to filter out non-reactive poses before the expensive covalent step.

-

Scoring: Rank poses based on the "Affinity Score," which combines the non-covalent interaction energy (van der Waals, electrostatics) with the energy cost of bond formation (transition state approximation).

Synthetic Methodology

To validate the pharmacophore, you must synthesize the core.[1] Below is a robust, modular pathway focusing on the Rap-Stoermer reaction followed by a modern Dehydrative Cyanation .

Diagram 2: Synthetic Pathway[1]

Caption: Modular synthesis. Step 1 constructs the ring. Step 2 converts the aldehyde to the nitrile warhead using a sulfuryl fluoride mediated cascade.

Step-by-Step Synthesis Protocol

Step 1: Construction of the Benzofuran Core (Rap-Stoermer)

This reaction condenses a salicylaldehyde with an

-

Reagents: 5-substituted salicylaldehyde (1.0 eq), chloroacetaldehyde (1.2 eq),

(2.0 eq). -

Conditions: Reflux in DMF or Acetone for 4–6 hours.

-

Mechanism: O-alkylation followed by intramolecular aldol condensation and dehydration.[1]

-

Product: 5-substituted benzofuran-2-carbaldehyde.

Step 2: Direct Conversion of Aldehyde to Nitrile A modern, "green" approach avoids harsh dehydration conditions.[1]

-

Reagents: Benzofuran-2-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (

, 1.5 eq), -

Solvent: DMSO.

-

Procedure: The aldehyde forms an oxime in situ.

activates the oxime oxygen, triggering a Beckmann-type fragmentation/elimination to yield the nitrile.[1] -

Purification: Silica gel chromatography (Hexane/EtOAc).

SAR Data Summary (Hypothetical & Literature Derived)

The following table summarizes the Structure-Activity Relationship (SAR) trends for Cathepsin K inhibition based on the 5-position substituent.

| 5-Position Substituent (R) | Electronic Effect | Steric Bulk | Predicted S2 Interaction | Activity Trend |

| -H | Neutral | Low | Minimal | Baseline (Weak) |

| -Cl / -Br | Electron Withdrawing | Moderate | Hydrophobic fill | Increased (Lipophilic contact) |

| -Phenyl | Conjugation | High | High (Ideal S2 fit) | |

| -OCH3 | Electron Donating | Moderate | Steric clash potential | Moderate/Low |

| -NH-CO-R (Amide) | H-Bond Donor | Variable | H-bond to backbone | High Selectivity |

Key Insight: The 5-position must be lipophilic to engage the S2 pocket. Introducing a biphenyl or phenyl-ether moiety at C-5 often yields nanomolar potency by mimicking the leucine/phenylalanine side chains of the natural collagen substrate.[1]

References

-

Vertex AI Search. (2024).[1] Advances in the discovery of cathepsin K inhibitors on bone resorption. National Institutes of Health. Link

-

American Chemical Society. (2019).[1] Cascade Process for Direct Transformation of Aldehydes to Nitriles Using Inorganic Reagents. The Journal of Organic Chemistry. Link

-

Royal Society of Chemistry. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances. Link

-

Bonvin Lab. (2021).[1] Modelling a covalent inhibitor of cathepsin proteins. HADDOCK Protocols. Link

-

ResearchGate. (2021). WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors.[3][4] Journal of Computer-Aided Molecular Design. Link

Sources

Structural Elucidation Protocol: 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Technical Whitepaper for Small Molecule Crystallography

Executive Summary & Molecular Profile

This guide details the structural analysis protocol for 5-Bromo-3-ethylbenzofuran-2-carbonitrile (C₁₁H₈BrNO), a pharmacologically relevant scaffold often utilized in the synthesis of anti-arrhythmic agents (Amiodarone analogues) and antimicrobial compounds.

The presence of the heavy bromine atom at C5, combined with the rigid benzofuran core and the linear nitrile group at C2, creates a specific crystallographic profile characterized by strong anomalous scattering and directional supramolecular assembly. This guide prioritizes the resolution of expected ethyl-group disorder and the characterization of Halogen

| Property | Specification |

| Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| Key Functionalities | Aryl Bromide (Halogen Bond Donor), Nitrile (Acceptor), Ethyl (Flexible) |

| Expected Crystal Class | Monoclinic ( |

| Primary Challenge | Conformational disorder of the C3-ethyl substituent |

Phase I: Crystal Growth & Optimization

High-quality single crystals are the prerequisite for successful diffraction. For benzofuran derivatives,

Solvent Selection Strategy

Based on the solubility profile of halogenated benzofurans, a dual-solvent diffusion method is superior to simple evaporation.

-

Primary Solvent (Good Solubility): Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Anti-Solvent (Poor Solubility):

-Hexane or Ethanol.

Protocol: Vapor Diffusion

-

Dissolve 20 mg of the target compound in 1.5 mL of DCM in a small vial (inner).

-

Place the inner vial (uncapped) inside a larger jar containing 10 mL of

-Hexane. -

Seal the outer jar.

-

Causality: As hexane vapor diffuses into the DCM, the polarity decreases gradually, forcing the molecules to order slowly, minimizing defects and twinning.

Phase II: Data Collection & Reduction

The presence of Bromine (

Instrumentation Parameters

-

Radiation Source: Mo

(-

Reasoning: Cu radiation causes high absorption (

) for brominated compounds, leading to scaling errors. Mo reduces absorption effects while maintaining sufficient resolution (

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: The C3-ethyl group has high thermal motion. Cooling freezes these rotamers, sharpening high-angle reflections.

-

Absorption Correction (Critical)

Bromine acts as a strong absorber. Standard multi-scan corrections (SADABS/CrysAlisPro) are mandatory.

-

Check: Verify that

ratio is within reasonable limits (typically

Phase III: Structure Solution & Refinement

Workflow Diagram

The following directed graph illustrates the logic flow from raw frames to the final CIF, highlighting the decision nodes for handling disorder.

Caption: Logic flow for structure solution, emphasizing the critical decision point for handling ethyl group disorder.

Refinement Specifics (SHELXL)

-

Heavy Atom Phasing: Use SHELXT [3]. The Bromine atom will appear as the highest electron density peak (

). -

Ethyl Group Disorder:

-

If the terminal methyl carbon (C11) shows an elongated thermal ellipsoid, apply a split model.

-

Command: PART 1 (occupancy 0.6) / PART 2 (occupancy 0.4).

-

Restraints: Use SAME or SADI to ensure bond lengths of the disordered parts remain chemically reasonable (

Å for C-C).

-

-

Hydrogen Placement:

-

Aromatic H: HFIX 43

-

Methylene H (Ethyl): HFIX 23

-

Methyl H: HFIX 137 (allows rotation to fit electron density).

-

Phase IV: Supramolecular Analysis

The crystal packing of 5-Bromo-3-ethylbenzofuran-2-carbonitrile is driven by a competition between Halogen Bonding and

Interaction Hierarchy

| Interaction Type | Atoms Involved | Distance Criteria | Structural Role |

| Halogen Bond | C5-Br | Directional chain formation | |

| Benzofuran Centroids | Layer stabilization | ||

| Weak Hydrogen Bond | C(Aromatic)-H | Lateral packing |

Halogen Bonding Mechanism

The Bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis. The Nitrile nitrogen is a nucleophile.

-

Expectation: A linear C-Br

N angle ( -

Significance: This interaction typically links molecules into infinite 1D chains, which then stack via

-interactions.

Supramolecular Synthons Diagram

This diagram visualizes the predicted packing forces based on the chemical functionality.

Caption: Predicted supramolecular synthons. Red dashed lines indicate the structure-directing halogen bond.

Validation & Quality Control

Before publication or database deposition, the structure must pass the CheckCIF validation (IUCr).

-

R-Factor Target:

for data with -

Goodness of Fit (GooF): Should approach 1.0.

-

Residual Density: Max peak/hole should be

(near Br atom is acceptable due to truncation ripples).

References

-

Karunakar, P., et al. "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate."[1] Acta Crystallographica Section E: Structure Reports Online 68.8 (2012): o2328. Link

-

Lu, Y. Z., et al. "Synthesis and Crystal Structure of Benzofuran Derivative."[2] Asian Journal of Chemistry 24.8 (2012): 3436-3438.[2] Link

-

Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances 71.1 (2015): 3-8. Link

-

Gilderdale, R. "The Cambridge Structural Database." Crystallographic Data Centre, Cambridge, UK. Link

Sources

The Strategic Role of the 3-Ethyl Group in Benzofuran-2-Carbonitrile Scaffolds: Physicochemical Dynamics and Pharmacological Applications

Executive Summary

Benzofuran-2-carbonitrile is a privileged heterocyclic building block in medicinal chemistry, serving as a critical intermediate for synthesizing diverse therapeutics, ranging from antiviral agents to neuro-modulators. While the benzofuran core provides a rigid, planar aromatic system capable of

Physicochemical Causality: Why the 3-Ethyl Group?

As application scientists, we do not select alkyl substituents at random; each carbon atom must justify its presence through binding thermodynamics or pharmacokinetic improvement.

Steric Locking and Conformational Control

The C2-carbonitrile group (

Hydrophobic Anchoring and Desolvation

In structure-based drug design, the 3-ethyl group frequently acts as a hydrophobic anchor. For instance, in the development of SARS-CoV-2 Nsp14 N7-Methyltransferase inhibitors, derivatives of 3-ethylbenzofuran-2-carbonitrile were synthesized to exploit a specific lipophilic pocket in the viral enzyme[1]. The ethyl chain displaces high-energy water molecules from the binding pocket, driving binding affinity through a favorable entropic gain known as the hydrophobic effect.

Metabolic Shielding

Unsubstituted benzofurans are notoriously susceptible to cytochrome P450-mediated oxidative metabolism, specifically epoxidation across the electron-rich C2-C3 double bond. By placing an electron-donating alkyl group at C3 and an electron-withdrawing carbonitrile at C2, the electron density of the furan ring is modulated. The vulnerable C3 position is sterically shielded, significantly enhancing the molecule's half-life in vivo.

Structure-Activity Relationship (SAR) Insights

The profound impact of C3-alkylation is best illustrated in the optimization of allosteric modulators for the Cannabinoid Receptor 1 (CB1). Researchers utilized the benzofuran/indole-2-carboxamide scaffold (derived from the corresponding carbonitriles) to modulate CB1 activity[2].

Table 1: Impact of C3-Substitution on CB1 Allosteric Modulation

| C3-Substituent | LogP (calc) | Binding Cooperativity Factor ( | IC | Mechanistic Rationale |

| Hydrogen (-H) | 2.8 | 1.2 | >10,000 | Fails to engage the allosteric hydrophobic pocket. |

| Methyl (-CH | 3.2 | 3.5 | 4,500 | Weak van der Waals interactions; insufficient anchoring. |

| Ethyl (-CH | 3.7 | 8.4 | 850 | Optimal balance of steric bulk, locking the C2-amide, and lipophilicity. |

| Propyl (-C | 4.1 | 10.2 | 420 | Strong anchoring, but introduces slight steric penalty in tighter pockets. |

| Pentyl (-C | 5.0 | 16.5 | 167 | Maximum affinity, but risks poor aqueous solubility and high plasma protein binding. |

As shown, the transition from a methyl to an ethyl group more than doubles the cooperativity factor (

Fig 1: Pharmacological mechanism of 3-ethylbenzofuran derivatives as allosteric modulators.

Experimental Methodology: Self-Validating Synthesis

To ensure high trustworthiness and reproducibility, the synthesis of 3-ethylbenzofuran-2-carbonitrile must avoid complex transition-metal catalysis where possible, relying instead on robust, self-validating condensation chemistry[4][5][6]. The most reliable route is the base-catalyzed O-alkylation of an ortho-acylphenol followed by an intramolecular Knoevenagel-type condensation.

Causality in Protocol Design:

We select 1-(2-hydroxyphenyl)propan-1-one as the starting material because the propionyl group inherently provides the 3-ethyl moiety upon cyclization. Bromoacetonitrile is chosen as the alkylating agent because it installs the requisite nitrile group while providing an activated

Step-by-Step Protocol

Phase 1: O-Alkylation (Etherification)

-

Reagents: 1-(2-hydroxyphenyl)propan-1-one (10.0 mmol), bromoacetonitrile (11.0 mmol), anhydrous potassium carbonate (K

CO -

Solvent: Anhydrous N,N-dimethylformamide (DMF, 20 mL). Rationale: DMF accelerates the SN2 displacement by solvating the potassium cation, leaving a highly nucleophilic phenoxide anion.

-

Procedure:

-

Add K

CO -

Add bromoacetonitrile dropwise to prevent exothermic degradation.

-

Heat the mixture to 80 °C for 4 hours.

-

-

Workup: Quench with ice water (100 mL) and extract with ethyl acetate (3 × 30 mL). Wash the organic layer with brine to remove residual DMF, dry over Na

SO

Phase 2: Intramolecular Cyclization (Dehydration)

-

Reagents: 2-(2-propionylphenoxy)acetonitrile (crude from Phase 1), Potassium tert-butoxide (t-BuOK, 12.0 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF, 30 mL).

-

Procedure:

-

Dissolve the intermediate in THF and cool to 0 °C under an inert atmosphere (N

). -

Add t-BuOK portion-wise. Rationale: The strong, sterically hindered base selectively deprotonates the highly acidic

-methylene protons of the acetonitrile moiety without attacking the carbonyl. -

Allow the reaction to warm to room temperature and stir for 6 hours. The carbanion attacks the propionyl carbonyl, forming a cyclic alkoxide, which spontaneously dehydrates to restore aromaticity, yielding the benzofuran core.

-

-

Purification: Neutralize with 1M HCl, extract with dichloromethane, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate pure 3-ethylbenzofuran-2-carbonitrile .

Fig 2: Two-step synthetic workflow for 3-ethylbenzofuran-2-carbonitrile.

Conclusion

The 3-ethyl group in benzofuran-2-carbonitrile is a masterclass in rational drug design. It provides the exact steric bulk necessary to lock C2-substituents into bioactive conformations while serving as a potent hydrophobic anchor to drive target affinity[1][2]. By understanding the causality behind this specific substitution and utilizing self-validating synthetic pathways, medicinal chemists can better leverage this privileged scaffold to design highly selective, metabolically stable therapeutics.

References

-

Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

-

Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

-

The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds Source: La Trobe University Research Repository URL:[Link][3]

-

Momentary Clicking Nitrile Synthesis by an Aminoazanium Reagent - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link][4]

-

Efficient Synthesis of a Benzo[b]furan Building Block Source: Taylor & Francis Online URL:[Link][5]

-

3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile Source: National Institutes of Health (NIH) / PMC URL:[Link][6]

Sources

- 1. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile from Salicylaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Overview

The benzofuran scaffold is a privileged structure in medicinal chemistry and organic electronics, frequently serving as a core motif in antimicrobial agents, CNS-active drugs, and fluorescent probes. Specifically, 2-cyano-3-alkylbenzofurans are highly sought-after intermediates due to the versatile reactivity of the nitrile group.

This application note details a robust, four-step synthetic route to 5-Bromo-3-ethylbenzofuran-2-carbonitrile starting from the inexpensive and readily available salicylaldehyde . The protocol avoids the use of highly toxic protecting groups by leveraging stoichiometric control and selective reagents, ensuring a scalable and self-validating workflow suitable for preclinical drug development.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is strategically divided into two phases: monomer functionalization and heterocyclic ring closure .

-

Bromination: Salicylaldehyde undergoes electrophilic aromatic substitution. The hydroxyl group strongly activates the ring and directs ortho/para. Due to steric hindrance at the 3-position, bromination occurs selectively at the 5-position.

-

Grignard Addition: To introduce the ethyl group required for the 3-position of the final benzofuran, an excess of ethylmagnesium bromide is used. The first equivalent acts as a base, deprotonating the phenol to form a magnesium phenoxide (acting as an in situ protecting group), while subsequent equivalents attack the aldehyde.

-

Benzylic Oxidation: The resulting secondary benzylic alcohol is selectively oxidized to a propiophenone derivative using activated Manganese(IV) oxide (MnO₂). MnO₂ is chosen specifically because it oxidizes benzylic alcohols without causing oxidative cleavage of the unprotected electron-rich phenol.

-

Rap-Stoermer Condensation: The final ring closure utilizes chloroacetonitrile in the presence of a mild base (K₂CO₃) in DMF. This is a tandem reaction: an initial

O-alkylation is followed by an intramolecular Knoevenagel-type condensation. The high thermodynamic stability of the newly aromatized benzofuran system drives the dehydration step forward [1, 2].

Fig 1: Four-step synthetic workflow from salicylaldehyde to the target benzofuran.

Experimental Workflows & Step-by-Step Protocols

Step 1: Synthesis of 5-Bromosalicylaldehyde

Causality & Validation: Glacial acetic acid serves as both solvent and catalyst, polarizing the bromine molecule. The reaction is self-validating: the deep red color of bromine dissipates as the substitution proceeds, culminating in the precipitation of the product.

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

-

Dissolve salicylaldehyde (10.0 g, 81.9 mmol) in glacial acetic acid (100 mL). Cool the solution to 0 °C using an ice-water bath.

-

Add a solution of bromine (13.1 g, 81.9 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes to prevent polybromination.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Pour the mixture into crushed ice (300 g) with vigorous stirring.

-

Filter the resulting pale-yellow precipitate, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethanol.

Step 2: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-ol

Causality & Validation: 3.0 equivalents of Grignard reagent are strictly required. The first equivalent is consumed by the acidic phenolic proton, generating ethane gas (visual bubbling). The excess ensures complete nucleophilic attack on the aldehyde.

-

Flame-dry a 500 mL 3-neck flask and flush with argon.

-

Dissolve 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

-

Add ethylmagnesium bromide (3.0 M in diethyl ether, 50 mL, 150 mmol) dropwise over 1 hour. A thick suspension may initially form (magnesium phenoxide precipitation) but will dissolve as excess reagent is added.

-

Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot (

) will disappear, replaced by a more polar product spot ( -

Quench carefully at 0 °C by dropwise addition of saturated aqueous NH₄Cl (100 mL).

-

Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Causality & Validation: Activated MnO₂ is a heterogeneous oxidant. The reaction progress can be visually tracked by TLC. The conversion from a secondary alcohol to a ketone results in a less polar compound that is highly UV-active.

-

Dissolve the crude diol from Step 2 (~11 g, 47.6 mmol) in anhydrous CH₂Cl₂ (200 mL).

-

Add activated MnO₂ (41.4 g, 476 mmol, 10 eq) in a single portion.

-

Stir the black suspension vigorously at room temperature for 12 hours.

-

Filter the mixture through a 2-inch pad of Celite to remove the manganese salts. Wash the filter cake with additional CH₂Cl₂ (150 mL).

-

Evaporate the solvent under reduced pressure to afford the propiophenone derivative as a yellow oil that solidifies upon standing.

Step 4: Rap-Stoermer Condensation to 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Causality & Validation: The use of K₂CO₃ in DMF at 100 °C provides the optimal basicity and dielectric constant to drive both the initial O-alkylation and the subsequent carbanion-mediated cyclization[1, 3].

-

In a 250 mL round-bottom flask, dissolve 1-(5-bromo-2-hydroxyphenyl)propan-1-one (5.0 g, 21.8 mmol) in anhydrous DMF (50 mL).

-

Add finely powdered, anhydrous K₂CO₃ (9.0 g, 65.4 mmol, 3.0 eq) and chloroacetonitrile (1.98 g, 26.2 mmol, 1.2 eq).

-

Heat the mixture to 100 °C and stir for 16 hours under a nitrogen atmosphere. The mixture will darken significantly as aromatization occurs.

-

Cool the reaction to room temperature and quench by pouring into ice-water (200 mL).

-

Extract the aqueous mixture with EtOAc (3 × 100 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by brine.

-

Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure benzofuran.

Fig 2: Mechanistic pathway of the Rap-Stoermer condensation forming the benzofuran ring.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this synthetic route, assuming standard laboratory scale (10–50 g).

| Step | Transformation | Reagents & Conditions | Time / Temp | Expected Yield | Target Purity (HPLC) |

| 1 | Bromination | Br₂, AcOH | 2.5 h / 0 °C | 85 – 90% | > 98% |

| 2 | Grignard Addition | EtMgBr (3.0 eq), THF | 5.0 h / 0 °C | 75 – 80% | > 95% |

| 3 | Benzylic Oxidation | MnO₂ (10 eq), CH₂Cl₂ | 12 h / RT | 80 – 85% | > 96% |

| 4 | Rap-Stoermer Cyclization | ClCH₂CN, K₂CO₃, DMF | 16 h / 100 °C | 65 – 70% | > 98% |

Troubleshooting & Safety

-

Moisture Sensitivity in Step 2: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and THF is freshly distilled over sodium/benzophenone. Failure to do so will result in unreacted 5-bromosalicylaldehyde.

-

Over-alkylation in Step 4: Do not exceed 1.2 equivalents of chloroacetonitrile. Excess alkylating agent can lead to unwanted side reactions with the active methylene group of the product.

-

Safety Hazard (Bromine): Liquid bromine (Step 1) is highly corrosive and toxic. It must be handled exclusively inside a well-ventilated fume hood using heavy-duty nitrile or neoprene gloves.

-

Safety Hazard (Chloroacetonitrile): Chloroacetonitrile is a lachrymator and highly toxic. Handle with extreme care and neutralize any spills with a mild aqueous base.

References

1.1. "Synthesis of Benzofuran-2-carbonitriles via Chloroacetonitrile Alkylation". Royal Society of Chemistry. 2.2. "Etherification of the corresponding phenol with chloroacetonitrile and subsequent intramolecular aldol condensation". National Institutes of Health. 3. 3. "Base-catalyzed benzofuran ring formation from salicylaldehyde derivatives". PrepChem.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Executive Summary

This guide details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions using 5-Bromo-3-ethylbenzofuran-2-carbonitrile as the electrophilic partner. This scaffold is a critical building block in medicinal chemistry, particularly for the development of anti-arrhythmic agents (analogous to Dronedarone/Amiodarone) and kinase inhibitors.

The presence of the electron-withdrawing cyano group (-CN) at the C2 position, combined with the steric and inductive influence of the ethyl group at C3, creates a unique electronic environment. While the C2-nitrile activates the ring system, it requires specific conditions to prevent hydrolysis while ensuring efficient oxidative addition at the C5-bromide. This protocol prioritizes chemoselectivity , ensuring the survival of the nitrile functionality while achieving high yields of the biaryl product.

Mechanistic Insight & Substrate Analysis

Electronic & Steric Environment

The substrate, 5-Bromo-3-ethylbenzofuran-2-carbonitrile , presents a "push-pull" system:

-

C2-Cyano Group (EWG): Strongly electron-withdrawing. It decreases electron density in the furan ring, making the system less prone to oxidation but potentially susceptible to nucleophilic attack at the C2 position if harsh bases are used. It also deactivates the Pd-catalyst slightly by reducing the basicity of the system, requiring electron-rich ligands.

-

C3-Ethyl Group (EDG): Provides mild electron donation via hyperconjugation and significant lipophilicity. Sterically, it shields the C2-nitrile from nucleophilic hydrolysis but does not sterically hinder the C5-position where the coupling occurs.

-

C5-Bromide: The oxidative addition handle. Due to the overall electron-deficient nature of the benzofuran core (exacerbated by the C2-CN), the C5-Br bond is activated for oxidative addition by Pd(0), making this substrate highly reactive compared to electron-rich aryl bromides.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for this specific substrate.

Figure 1: Catalytic cycle for the Suzuki coupling of 5-bromo-3-ethylbenzofuran-2-carbonitrile, highlighting the risk of nitrile hydrolysis.

Optimization Strategy

Based on analogous benzofuran-2-carboxylate systems [1][2], the following parameters are critical. The nitrile group is less stable than the ester in acidic media but comparable in basic media.

Solvent System

-

Recommended: 1,4-Dioxane : Water (4:1) .[1]

-

Rationale: Dioxane provides excellent solubility for the lipophilic 3-ethylbenzofuran. The water component is essential for dissolving the inorganic base and activating the boronic acid (formation of the boronate species).

-

-

Alternative: Toluene : Ethanol : Water (4:1:1) – useful if the boronic acid is highly insoluble.

Base Selection

-

Primary Choice: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

-

Rationale: These are mild enough to prevent hydrolysis of the C2-nitrile to the amide (primary risk) or carboxylic acid, yet strong enough to facilitate transmetallation.

-

-

Avoid: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at high temperatures, as these will rapidly hydrolyze the nitrile.

Catalyst & Ligand[1]

-

Standard: Pd(dppf)Cl₂·DCM (1-3 mol%).

-

Rationale: The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes the coupling of electron-deficient aryl bromides. It is robust and air-stable.

-

-

High Performance: Pd(OAc)₂ + SPhos or XPhos .

-

Rationale: If the coupling partner (boronic acid) is sterically hindered (e.g., ortho-substituted), these electron-rich Buchwald ligands are required to facilitate oxidative addition and reductive elimination.

-

Detailed Experimental Protocol

Materials Checklist

-

Substrate: 5-Bromo-3-ethylbenzofuran-2-carbonitrile (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Dry a 25 mL round-bottom flask or microwave vial in an oven. Cool under a stream of Nitrogen or Argon.

-

Charge the flask with:

-

5-Bromo-3-ethylbenzofuran-2-carbonitrile (250 mg, 1.0 mmol).

-

Aryl Boronic Acid (1.2 mmol).[1]

-

K₂CO₃ (276 mg, 2.0 mmol).

-

Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

-

-

Seal the vessel with a septum.

Step 2: Solvent Addition & Degassing

-

Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Crucial: Sparge the mixture with Nitrogen gas for 5–10 minutes. Oxygen is the enemy of the catalytic cycle and leads to homocoupling of the boronic acid.

Step 3: Reaction Execution

-

Thermal Method: Heat the oil bath to 90°C and stir vigorously for 4–12 hours.

-

Microwave Method (Preferred for screening): Heat at 110°C for 30–45 minutes.

-

Monitoring: Check progress via TLC (Eluent: 10-20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the bromide (Start Material) and the emergence of the fluorescent biaryl product.

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate the layers.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

-

Combine organic layers and wash with Brine (saturated NaCl).

-

Dry over Anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

10% Ethyl Acetate in Hexanes.-

Note: The product is likely less polar than the starting boronic acid but more polar than the debrominated byproduct (if any).

-

Quantitative Data Summary

The following table summarizes expected outcomes based on the electronic nature of the boronic acid coupling partner [1][4].

| Entry | Boronic Acid Type | Electronic Nature | Expected Yield | Reaction Time (90°C) | Notes |

| 1 | Phenylboronic Acid | Neutral | 85 - 95% | 4 h | Standard baseline. |

| 2 | 4-Methoxyphenylboronic Acid | Electron-Rich (EDG) | 80 - 90% | 6 h | Slower transmetallation; clean product. |

| 3 | 4-Cyanophenylboronic Acid | Electron-Poor (EWG) | 70 - 85% | 8 - 12 h | May require 3.0 eq base; competitive homocoupling. |

| 4 | 2-Methylphenylboronic Acid | Steric Hindrance | 50 - 70% | 12 - 24 h | Requires SPhos or XPhos ligand for improvement. |

| 5 | 3-Pyridylboronic Acid | Heteroaryl | 60 - 80% | 8 h | Boronic acid may be unstable (protodeboronation). Use excess (1.5 eq). |

Troubleshooting & Critical Controls

Issue: Hydrolysis of Nitrile (Product contains Amide)

-

Cause: Base concentration too high or temperature too high (especially in microwave).

-

Solution: Switch from K₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic) or NaHCO₃ . Reduce water ratio (e.g., Dioxane:Water 9:1).

Issue: Protodeboronation (Loss of Boronic Acid)

-

Symptom: Starting bromide remains, but boronic acid disappears.

-

Cause: Heteroaryl boronic acids (e.g., 2-furanyl, 2-pyridyl) are prone to hydrolytic C-B bond cleavage.

-

Solution: Use anhydrous conditions (Dioxane/DMF) with CsF (Cesium Fluoride) as the base activator instead of aqueous carbonate.

Issue: Homocoupling of Boronic Acid

-

Symptom: Biaryl (Ar-Ar) byproduct observed.

-

Cause: Incomplete degassing (Oxygen presence).

-

Solution: Sparge solvents longer. Ensure positive nitrogen pressure during the reaction.

Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling protocol.

References

-

Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Source: ResearchGate.[2] URL:[Link]

-

Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (Demonstrates reactivity of benzofuran scaffolds). Source: Beilstein Journal of Organic Chemistry. URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: MIT / DSpace. URL:[Link]

Sources

Application Note: Functionalization of the 5-Bromo Position in Benzofuran Scaffolds